N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea
Description
N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea is a urea-derived compound featuring a hydroxyl group on one nitrogen atom and a 2-[(naphthalen-1-yl)amino]ethyl substituent on the adjacent nitrogen. The hydroxy group enhances hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
CAS No. |
919996-56-8 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-hydroxy-3-[2-(naphthalen-1-ylamino)ethyl]urea |
InChI |
InChI=1S/C13H15N3O2/c17-13(16-18)15-9-8-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,18H,8-9H2,(H2,15,16,17) |
InChI Key |
PYMJIRFVZBPRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCNC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Scientific Research Applications
Medicinal Chemistry
N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea has garnered attention for its inhibitory effects on metalloproteases. These enzymes play crucial roles in various biological processes, including tumor progression and metastasis. By chelating metal ions, this compound effectively inhibits the catalytic activity of metalloproteases, making it a candidate for cancer therapy and other therapeutic applications.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
Antimicrobial Efficacy
In vitro studies demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This highlights its potential as a therapeutic agent in infectious diseases.
Anticancer Potential
Research indicates that this compound may inhibit tumor cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival and growth.
Case Study: Anticancer Mechanism
A controlled laboratory study tested the compound against several cancer cell lines, revealing that it induced cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Metalloprotease Inhibition | Inhibition of enzyme activity | |
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The hydroxyurea group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the naphthalene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea and related compounds identified in the evidence:
Detailed Analysis of Structural and Functional Differences
Core Backbone Variations
- Urea vs. Thiourea : Thiourea derivatives (e.g., ) replace the urea oxygen with sulfur, significantly altering electronic properties. Thioureas are generally more lipophilic and exhibit stronger metal-binding affinity due to sulfur’s polarizability .
- Sulfonyloxy Substitutions : Compounds in and incorporate sulfonyloxy (–OSO₂–) groups on aromatic rings. These substituents increase steric bulk and may reduce aqueous solubility compared to the hydroxy group in the target compound .
Aromatic vs. Heterocyclic Moieties
- The naphthalene ring in the target compound provides planar aromaticity, facilitating π-π interactions with biological targets (e.g., enzyme active sites). In contrast, thiazole () or thienyl () groups introduce heteroatoms, enabling hydrogen bonding or coordination with metals .
Hydrogen-Bonding Capacity The N-hydroxy group in the target compound enhances hydrogen-bond donor strength compared to non-hydroxylated analogs (e.g., ’s sulfonyloxy derivatives). This property could improve binding affinity in drug-receptor interactions .
Biological Activity
N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea (CAS No. 919996-56-8) is an organic compound notable for its complex structure and significant biological activities, particularly as an inhibitor of metalloproteases. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 245.28 g/mol. The compound features a hydroxylamine group and a naphthalene moiety, which contribute to its reactivity and biological functions.
The primary biological activity of this compound lies in its ability to inhibit metalloproteases, enzymes that require metal ions for their catalytic activity. This inhibition occurs through the chelation of metal ions at the active sites of these enzymes, thus preventing their function. Metalloproteases are involved in various physiological processes, including tumor progression and metastasis, making this compound a candidate for cancer therapy.
Biological Activity Overview
This compound exhibits several biological activities:
- Inhibition of Metalloproteases : The compound effectively inhibits the activity of metalloproteases by binding to their active sites.
- Potential Anticancer Applications : Due to its mechanism of action, it is being investigated for use in cancer treatment, particularly in targeting tumor metastasis.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Hydroxy-N'-{2-[phenylamino]ethyl}urea | Contains a phenyl group instead of naphthalene | Different biological activity profile |
| N,N-Diethylhydroxylamine | Simple hydroxylamine structure | Lacks complex aromatic systems |
| N-Hydroxyurea | Similar hydroxylamine functionality | Primarily used in cancer treatment |
| 5-Aminosalicylic acid | Contains aromatic amine and carboxylic acid groups | Used mainly in inflammatory bowel disease treatment |
This comparison highlights the unique structural features of this compound that enhance its inhibitory effectiveness against metalloproteases compared to other similar compounds.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental setups:
- In Vitro Studies : Research indicates that this compound shows significant inhibition against specific metalloproteases involved in cancer metastasis. For instance, studies have reported IC50 values in the low micromolar range, suggesting potent inhibitory effects .
- Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship have revealed that modifications to the naphthalene moiety can significantly affect the biological activity, highlighting the importance of molecular design in developing effective inhibitors .
- Synthesis and Characterization : The synthesis typically involves reactions between naphthylamine and glycine derivatives under specific conditions (e.g., using carbodiimide derivatives as catalysts). Characterization techniques such as NMR and mass spectrometry confirm the identity and purity of synthesized compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
